molecular formula C19H13N3O4S B3831346 2-(2-methoxyphenyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide

2-(2-methoxyphenyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide

Cat. No.: B3831346
M. Wt: 379.4 g/mol
InChI Key: DDYTYEWYXWYZAB-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a methoxyphenyl group, a dioxoisoindole core, and a thiazolyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a phthalic anhydride derivative and an amine.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Thiazolyl Group: The thiazolyl group can be attached through a condensation reaction with a thiazole derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

2-(2-methoxyphenyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxamide: Lacks the thiazolyl group.

    2-(2-methoxyphenyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-3-carboxamide: Different position of the carboxamide group.

    2-(2-methoxyphenyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.

Uniqueness

The presence of both the methoxyphenyl and thiazolyl groups in 2-(2-methoxyphenyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide imparts unique chemical and biological properties. These structural features may enhance its reactivity, stability, and potential biological activities compared to similar compounds.

Properties

IUPAC Name

2-(2-methoxyphenyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O4S/c1-26-15-5-3-2-4-14(15)22-17(24)12-7-6-11(10-13(12)18(22)25)16(23)21-19-20-8-9-27-19/h2-10H,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYTYEWYXWYZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-methoxyphenyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide
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2-(2-methoxyphenyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide
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2-(2-methoxyphenyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide
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2-(2-methoxyphenyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide
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2-(2-methoxyphenyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide
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2-(2-methoxyphenyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide

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